ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
Overview
Description
ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of acetylenic ketones with hydrazines . The iodination of the pyrazole ring can be achieved using iodine or iodinating agents under controlled conditions . The final step involves the acylation of the pyrazole derivative with ethyl 4-aminobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The pyrazole ring can interact with various enzymes or receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
- ETHYL 4-{[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
- ETHYL 4-{[2-(4-FLUORO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
Uniqueness
ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can form stronger halogen bonds, potentially leading to higher binding affinities and different pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 4-[[2-(4-iodopyrazol-1-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O3/c1-2-21-14(20)10-3-5-12(6-4-10)17-13(19)9-18-8-11(15)7-16-18/h3-8H,2,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPHJRMMJXBPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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